methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Acetyl group (COCH₃): Introduces electron-withdrawing effects and may influence reactivity or metabolic stability.
- Sulfonamide-linked benzamido substituent: The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido moiety provides steric bulk, basicity (via the piperidine ring), and hydrogen-bonding capacity.
- Methyl ester (COOCH₃): Enhances lipophilicity and serves as a hydrolyzable pro-drug motif.
Properties
IUPAC Name |
methyl 6-acetyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S2/c1-15-6-4-5-12-27(15)35(31,32)18-9-7-17(8-10-18)22(29)25-23-21(24(30)33-3)19-11-13-26(16(2)28)14-20(19)34-23/h7-10,15H,4-6,11-14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARRKEZHUKBLFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable aldehyde or ketone.
Introduction of the sulfonylbenzoyl group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Attachment of the piperidine moiety: The final step involves the reaction of the intermediate with 2-methylpiperidine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COOCH₃) and acetyl moiety (-COCH₃) undergo hydrolysis under acidic or basic conditions:
Key Findings :
-
Ester hydrolysis proceeds efficiently in alkaline media, yielding the carboxylic acid derivative.
-
Acidic hydrolysis of the acetyl group requires prolonged heating but retains the sulfonamide functionality .
Reduction Reactions
The acetyl and ester groups are susceptible to reduction:
Mechanistic Insights :
-
Sodium borohydride selectively reduces the acetyl group to a secondary alcohol without affecting the sulfonamide.
-
Lithium aluminum hydride reduces both ester and acetyl groups but requires strict anhydrous conditions .
Sulfonamide Substitution
The 4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido group participates in nucleophilic substitution:
Notable Observations :
-
The sulfonamide’s electron-withdrawing nature enhances reactivity toward nucleophiles like amines and fluorides.
-
Substitution at the sulfonyl group retains the thienopyridine core’s structural integrity .
Oxidation Reactions
Oxidation targets the thienopyridine sulfur and acetyl group:
Critical Data :
-
Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes the thiophene ring to a sulfone without side reactions.
-
Potassium permanganate oxidizes the acetyl group to a carboxylic acid but may degrade the sulfonamide under harsh conditions .
Cycloaddition and Cross-Coupling
The thienopyridine core engages in transition-metal-catalyzed reactions:
Applications :
-
Suzuki coupling introduces aryl groups at the 3-position, enhancing π-conjugation for material science applications .
-
Click chemistry enables bioconjugation for drug delivery systems .
Stability and Degradation
The compound exhibits pH-dependent stability:
| Condition | Observation |
|---|---|
| Acidic (pH < 3) | Rapid hydrolysis of ester and sulfonamide groups |
| Neutral (pH 7) | Stable for >24 hours at 25°C |
| Alkaline (pH > 10) | Gradual degradation of acetyl and thienopyridine moieties within 6 hours |
Recommendations :
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused bicyclic structure that enhances its pharmacological properties. The synthesis typically involves the Gewald reaction and subsequent modifications to introduce various functional groups that enhance biological activity.
Synthesis Overview
- Starting Material : Diethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate.
- Key Reactions :
- Gewald reaction for initial synthesis.
- Nucleophilic displacement reactions to introduce piperidine and sulfonamide moieties.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of thieno[2,3-c]pyridine derivatives, including methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate. The compound has been evaluated against various cancer cell lines with promising results.
Case Studies
- In Vitro Studies :
- Cell Lines Tested : MCF7 (breast cancer), T47D (breast cancer), HSC3 (head and neck cancer), RKO (colorectal cancer).
- Results : The compound showed significant cytotoxicity with IC50 values ranging from 10.8 µM to 12.4 µM across different cell lines. Notably, it induced G2 phase arrest in the cell cycle, suggesting a mechanism of action distinct from classical apoptosis .
Neuroprotective Effects
Emerging research indicates that derivatives of thieno[2,3-c]pyridine may possess neuroprotective properties. These effects are crucial for developing treatments for neurodegenerative diseases.
Antimicrobial Properties
Some derivatives exhibit antimicrobial activity against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Case Study on Antimicrobial Efficacy
A series of thieno-pyridine derivatives were synthesized and evaluated for their antibacterial activity using standard methods:
- Results : One derivative displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis of Thieno[2,3-c]Pyridine Derivatives
| Compound | Activity Type | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Methyl 6-acetyl... | Anticancer | 10.8 - 12.4 | G2 Phase Arrest |
| Other Derivative A | Antimicrobial | Varies | Bacterial Cell Disruption |
| Other Derivative B | Neuroprotective | Not specified | Oxidative Stress Reduction |
Mechanism of Action
The mechanism of action of methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Considerations : The 2-methylpiperidine moiety in the target compound introduces steric hindrance absent in analogs, which may limit interactions with flat binding pockets.
- Thermal Stability : The analogs exhibit melting points >200°C, suggesting high thermal stability; the target compound’s stability remains uncharacterized but is expected to align with heterocyclic sulfonamides .
Electronic and Structural Considerations
For example:
- Thienopyridine vs. Thiazolo-pyrimidine: While both cores contain sulfur, the thienopyridine’s fused bicyclic system is more rigid and planar than the thiazolo-pyrimidine, favoring π-π stacking in biological targets.
- Sulfonamide vs. Cyano: The sulfonamide group (SO₂NH) in the target compound offers hydrogen-bonding capacity, unlike the cyano group (CN) in 11a/b, which primarily acts as a meta-directing electron-withdrawing group.
- Piperidine vs. Furan: The 2-methylpiperidine substituent introduces a basic nitrogen, enabling protonation at physiological pH, whereas the 5-methylfuran in analogs is non-basic and aromatic .
Biological Activity
Methyl 6-acetyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thieno[2,3-c]pyridine core , which is known for its biological activity.
- Acetyl and sulfonamide functional groups , which may enhance its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 398.46 g/mol.
Research indicates that compounds similar to this compound may act as inhibitors of key signaling pathways:
- Tyrosine Kinase Inhibition : The compound has shown potential as an inhibitor of c-Met and VEGFR2 tyrosine kinases. These kinases are crucial in cancer progression and angiogenesis. Studies report IC(50) values in the low nanomolar range for related compounds, indicating strong inhibitory activity .
- G Protein-Coupled Receptors (GPCRs) : The thieno[3,2-b]pyridine derivatives have been linked to modulation of GPCRs, which play significant roles in various physiological processes including neurotransmission and immune response .
Anticancer Activity
Several studies have highlighted the anticancer properties of thieno[3,2-b]pyridine derivatives:
- In Vitro Studies : Compounds in this class have demonstrated cytotoxic effects against various cancer cell lines. For instance, one study reported significant tumor growth inhibition in human tumor xenograft models in mice .
- Mechanistic Insights : The anticancer effects are attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways involving c-Met and VEGFR2 .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile is essential for evaluating the therapeutic potential:
- Absorption and Distribution : Initial studies suggest favorable absorption characteristics; however, detailed PK studies are required to confirm these findings.
- Toxicity Assessments : Preliminary assessments indicate a manageable safety profile; however, comprehensive toxicity evaluations are necessary to ensure clinical viability.
Case Studies
- Case Study 1 : A recent study explored a series of thieno[3,2-b]pyridine derivatives in a phase I clinical trial setting. Patients with advanced solid tumors showed promising responses with manageable side effects .
- Case Study 2 : Another investigation focused on the compound's efficacy against metastatic melanoma. Results indicated a significant reduction in tumor size compared to control groups .
Research Findings Summary
Q & A
Q. What synthetic strategies are recommended to optimize yield and purity during the compound’s synthesis?
The synthesis involves multi-step routes with critical parameters:
- Temperature control : Maintain 50–60°C during sulfonamide coupling to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .
- Reagent stoichiometry : A 1.2:1 molar ratio of benzamido precursor to sulfonyl chloride ensures complete substitution .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water mobile phase) to isolate the final product with >95% purity .
Q. How should researchers characterize this compound’s structural integrity and purity?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., acetyl at C6, sulfonylbenzamido at C2) and detect impurities .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 520.63) validates molecular weight .
- HPLC : Monitor retention time consistency (e.g., 12.3 min under isocratic conditions) to assess batch-to-batch reproducibility .
Q. What solubility challenges arise in biological assays, and how can they be addressed?
The compound exhibits poor aqueous solubility (<0.1 mg/mL). Mitigation strategies include:
- Solubilization agents : Use DMSO (up to 5% v/v) for in vitro studies, ensuring solvent controls to exclude cytotoxicity .
- Formulation : Prepare liposomal or cyclodextrin-complexed formulations for in vivo pharmacokinetic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve kinase inhibition potency?
-
Substituent variation : Compare analogs with modified piperidinyl (e.g., 3,5-dimethyl vs. 2-methyl) or acetyl groups (e.g., ethyl vs. methyl ester) .
-
Biological assays : Test inhibition against kinase panels (e.g., CDK2, EGFR) using fluorescence polarization assays.
Substituent Modification Kinase IC50 (nM) Selectivity Index (vs. CDK1) 2-Methylpiperidinyl 12.3 ± 1.5 8.7 4-Methylpiperidinyl 28.9 ± 3.2 3.2 Data from and .
Q. How should contradictory bioactivity data (e.g., low potency in kinase assays vs. in vivo efficacy) be resolved?
- Assay validation : Confirm target engagement using cellular thermal shift assays (CETSA) .
- Metabolite analysis : Perform LC-MS to identify active metabolites in plasma that may contribute to in vivo activity .
- Orthogonal models : Use CRISPR-edited cell lines (e.g., CDK2-knockout) to isolate off-target effects .
Q. What computational approaches are effective for predicting binding modes with kinase targets?
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3QHR) to model interactions between the sulfonyl group and kinase ATP-binding pockets .
- MD simulations : Run 100-ns trajectories to assess stability of the piperidinyl moiety in hydrophobic pockets .
Q. How can researchers troubleshoot low yields in scaled-up synthesis?
- Process optimization : Apply design of experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading .
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonation) to improve heat dissipation and yield .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility profiles across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
